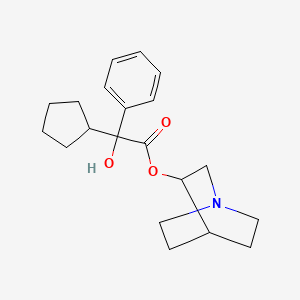

3-Quinuclidinyl phenylcyclopentylglycolate

Description

Properties

CAS No. |

26758-53-2 |

|---|---|

Molecular Formula |

C20H27NO3 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C20H27NO3/c22-19(24-18-14-21-12-10-15(18)11-13-21)20(23,17-8-4-5-9-17)16-6-2-1-3-7-16/h1-3,6-7,15,17-18,23H,4-5,8-14H2 |

InChI Key |

RFXCNPOWSCFJCD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OC3CN4CCC3CC4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinuclidinyl phenylcyclopentylglycolate typically involves the reaction of methyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate with 3-quinuclidinol in n-heptane . The reaction conditions include the use of n-heptane as a solvent and the slow evaporation of the CH₂Cl₂ solution to obtain crystals suitable for X-ray structure determination .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve ensuring the purity of the starting materials and maintaining controlled reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidinyl phenylcyclopentylglycolate undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the compound.

Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-Quinuclidinyl phenylcyclopentylglycolate has been studied extensively for its applications in various fields:

Chemistry: It is used as a reference compound in the study of anticholinergic agents and their chemical properties.

Biology: The compound is used to investigate the role of muscarinic acetylcholine receptors in various physiological processes.

Mechanism of Action

The primary mechanism of action of 3-Quinuclidinyl phenylcyclopentylglycolate involves the blockade of muscarinic acetylcholine receptors. By binding to these receptors, the compound prevents the action of acetylcholine, a neurotransmitter involved in various central and peripheral nervous system functions . This blockade leads to a range of effects, including altered mental states, reduced secretions, and muscle relaxation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and clinical differences between 3-Quinuclidinyl phenylcyclopentylglycolate (B006) and related anticholinergics:

| Compound | Tox Number | Structural Variation | Potency (Relative to BZ) | Onset/Duration | CNS vs. Peripheral Effects |

|---|---|---|---|---|---|

| 3-Quinuclidinyl benzilate (BZ/QNB) | B002 | Benzilate ester group | Baseline (1x) | 72–96 hours | Balanced CNS/peripheral effects |

| 3-Quinuclidinyl phenylcyclopentylglycolate | B006 | Phenylcyclopentylglycolate ester | Higher (~1.5x) | 96–120 hours | Predominant CNS effects |

| 3-Quinuclidinyl cyclopentyl-(2-propenyl)-glycolate | B015 | Cyclopentyl-(2-propenyl)glycolate ester | Similar (~1x) | Short onset, brief duration (~24 hours) | Balanced effects with rapid decline |

| EA-3443 (1-Methyl-4-piperidyl cyclopentylphenyl glycolate) | N/A | Methyl-piperidine backbone, cyclopentylphenyl group | Higher (~2x) | Extended (>120 hours) | Optimized CNS/peripheral ratio |

| Ditran (JB-329) | B007 | Mixture of isomers (piperidine derivatives) | Lower (~0.5x) | Variable | Mixed, with strong peripheral antimuscarinic effects |

Key Comparative Findings

Potency :

Duration of Action :

CNS vs. Peripheral Effects :

- B006 induces predominantly CNS effects (e.g., delirium, hallucinations) with minimal peripheral antimuscarinic activity (e.g., reduced dry mouth, tachycardia) .

- BZ and Ditran exhibit balanced or peripheral-dominant profiles, while EA-3443’s design prioritizes CNS efficacy with fewer peripheral side effects .

- Clinical Observations: Human trials at Edgewood Arsenal noted B006’s delayed symptom resolution, with detectable effects five days post-exposure, complicating medical countermeasures . B015’s short action made it unsuitable for prolonged incapacitation but theoretically viable for rapid, reversible effects .

Research Findings and Implications

Structural Determinants of Activity :

- The cyclopentyl group in B006 and EA-3443 enhances lipid solubility, prolonging half-life and CNS penetration compared to BZ’s benzilate structure .

- Substitutions at the glycolate ester (e.g., B015’s 2-propenyl group) influence metabolic stability, with bulkier groups (B006) resisting enzymatic degradation .

Military Applications: B006’s extended duration and CNS focus made it a candidate for non-lethal incapacitation, though ethical concerns halted further development .

In contrast, BZ’s well-characterized profile includes reversible effects, albeit with risks of residual cognitive impairment at high doses .

Biological Activity

3-Quinuclidinyl phenylcyclopentylglycolate (QPCG) is a chemical compound known for its potential use in chemical warfare as an incapacitating agent. This article explores its biological activity, including mechanisms of action, effects on the central nervous system, and long-term health implications based on diverse research findings.

- IUPAC Name: 3-Quinuclidinyl phenylcyclopentylglycolate

- CAS Number: 26758-53-2

- Molecular Formula: C21H28N2O3

- Molecular Weight: 356.46 g/mol

QPCG primarily acts as an anticholinergic agent, affecting the neurotransmitter acetylcholine. It binds to muscarinic receptors in the brain, leading to a range of neurological effects. The compound's potency is significant; it has been reported that doses as low as 0.2 mg can induce incapacitation lasting several days .

Key Effects:

- Cognitive Impairment: Users experience confusion, disorientation, and memory disturbances.

- Motor Function Disruption: Impaired coordination and muscle control are common.

- Psychological Effects: Hallucinations and altered states of consciousness can occur due to its influence on central nervous system pathways.

Biological Activity Data

Research has shown that QPCG exhibits a range of biological activities, particularly in animal models. The following table summarizes key findings from various studies:

Case Studies

-

Military Exposure Studies:

In military settings, exposure to QPCG has been linked to significant long-term health effects. Participants reported symptoms such as chronic fatigue and cognitive deficits years after exposure, suggesting potential neurotoxic effects . -

Laboratory Animal Studies:

Animal studies have demonstrated that QPCG can cause persistent changes in behavior and neurophysiology, indicating potential for lasting impact on neurological health .

Long-Term Health Implications

The long-term health effects of QPCG exposure remain a subject of investigation. Reports indicate that individuals exposed to anticholinergic agents like QPCG may face increased risks of:

- Neurological Disorders: Including cognitive decline and movement disorders.

- Psychiatric Conditions: Such as anxiety and depression linked to prolonged anticholinergic activity.

A comprehensive review of literature from military tests indicated that while acute symptoms were often resolved, many participants continued to report diminished health status compared to non-exposed controls .

Q & A

Basic: What are the established synthesis protocols for 3-Quinuclidinyl phenylcyclopentylglycolate, and how can they be validated?

Methodological Answer:

The synthesis of 3-Quinuclidinyl phenylcyclopentylglycolate is detailed in restricted-access literature, such as Peters and Lecavalier’s work under Defence Research and Development Suffield (Alberta), which outlines a multi-step process involving cyclopentylglycolic acid esterification and quinuclidinyl moiety incorporation . Due to limited public access, researchers should validate protocols using analytical techniques like nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for purity assessment. Cross-referencing with analogous BZ compounds (e.g., Ditran) may provide indirect validation pathways.

Advanced: How can contradictory data between in vitro receptor binding affinity and in vivo pharmacological effects of 3-Quinuclidinyl phenylcyclopentylglycolate be resolved?

Methodological Answer:

Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite activity. To address this:

- Conduct radioligand binding assays with diverse receptor subtypes (e.g., muscarinic vs. nicotinic acetylcholine receptors) to refine affinity profiles.

- Perform pharmacokinetic studies in animal models to measure bioavailability and tissue distribution.

- Use molecular dynamics simulations to predict metabolite-receptor interactions.

Reference structural analogs (e.g., BZ agents) for comparative analysis, acknowledging that primary data may be classified .

Basic: What nonclinical safety parameters are critical for designing studies on 3-Quinuclidinyl phenylcyclopentylglycolate?

Methodological Answer:

Key parameters include:

- Dose range-finding studies to establish NOAEL (No Observed Adverse Effect Level).

- Species-specific toxicity endpoints (e.g., neurobehavioral changes in rodents).

- Histopathological analysis of CNS and peripheral tissues.

Regulatory frameworks for anticholinergic agents should guide study design, though public data on this compound is sparse. Researchers must extrapolate from structurally similar compounds (e.g., Ditran) and prioritize rigorous peer review .

Advanced: What experimental strategies address the compound’s instability in aqueous solutions during pharmacological assays?

Methodological Answer:

- Lyophilization : Prepare stock solutions in anhydrous solvents (e.g., DMSO) and store at -80°C.

- Stability-indicating assays : Use high-performance liquid chromatography (HPLC) with UV detection to monitor degradation products.

- Buffer optimization : Adjust pH to minimize hydrolysis; consider non-aqueous matrices for in vitro studies.

Cross-contamination risks, as highlighted in assay protocols (e.g., Phosphatidylcholine Assay Kit), necessitate strict adherence to sterile techniques .

Advanced: How can researchers systematically analyze conflicting toxicological data on 3-Quinuclidinyl phenylcyclopentylglycolate?

Methodological Answer:

- Meta-analysis : Aggregate data from fragmented studies (e.g., Defence Research reports, analog toxicity profiles) using statistical tools to identify trends.

- In silico toxicology : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict unmetabolized compound effects.

- Mechanistic studies : Use transgenic animal models to isolate receptor-specific toxicity pathways.

Acknowledge limitations due to restricted access to primary literature and prioritize replication studies .

Basic: What spectroscopic techniques are recommended for characterizing 3-Quinuclidinyl phenylcyclopentylglycolate?

Methodological Answer:

- FT-IR Spectroscopy : Confirm functional groups (e.g., ester carbonyl peaks at ~1730 cm⁻¹).

- ¹H/¹³C NMR : Assign quinuclidinyl proton environments (e.g., δ 2.5–3.5 ppm for N-CH₂ groups).

- High-Resolution MS : Validate molecular weight (C₁₉H₂₅NO₃; theoretical [M+H]⁺ = 324.1804).

Compare with databases like NIST Chemistry WebBook for analogous compounds, though direct data may be unavailable .

Advanced: What computational approaches are suitable for predicting 3-Quinuclidinyl phenylcyclopentylglycolate’s receptor interactions?

Methodological Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to model ligand-receptor binding poses with muscarinic receptors.

- Free-energy perturbation (FEP) : Calculate binding affinity differences relative to known antagonists (e.g., atropine).

- Machine learning : Train models on anticholinergic datasets to predict off-target effects.

Validate predictions with in vitro assays, noting potential discrepancies due to dynamic receptor conformations .

Basic: How should researchers handle limited public literature on 3-Quinuclidinyl phenylcyclopentylglycolate?

Methodological Answer:

- Leverage analog studies : Focus on structurally related compounds (e.g., BZ agents) for mechanistic hypotheses.

- Collaborate with defense research institutions : Seek partnerships for data-sharing agreements.

- Publish negative results : Contribute to open-access repositories to fill knowledge gaps.

Ethical review is critical when extrapolating from classified or incomplete data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.